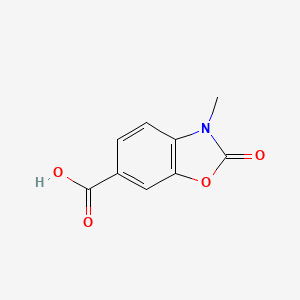

3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid

Description

Overview of Benzoxazole (B165842) Heterocycles in Academic Research

Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.net This heterocyclic scaffold is a vital pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and holds a privileged position in medicinal chemistry. mdpi.com The aromaticity of the benzoxazole system confers relative stability, while its reactive sites allow for functionalization, making it a versatile building block in organic synthesis. researchgate.net

For decades, researchers have been drawn to benzoxazole derivatives due to their wide array of biological activities. amazonaws.com These compounds have been investigated for numerous therapeutic applications, as summarized in the table below. mdpi.comamazonaws.commdpi.com

| Reported Biological Activities of Benzoxazole Derivatives |

| Anticancer |

| Antimicrobial (Antibacterial, Antifungal) mdpi.com |

| Anti-inflammatory |

| Antiviral |

| Analgesic |

| Anticonvulsant |

| Antioxidant |

| Antitubercular |

The broad utility of the benzoxazole core has spurred continuous interest in developing novel synthetic methodologies to access new derivatives with enhanced biological efficacy. mdpi.comnih.gov

Significance of the 3-Methyl-2-oxo-1,3-benzoxazole-6-carboxylic Acid Scaffold in Chemical Sciences

The specific compound, this compound, belongs to the benzoxazolone (or 2(3H)-benzoxazolone) subclass. The benzoxazolone nucleus is recognized as an ideal scaffold for drug design due to its unique physicochemical properties and the potential for chemical modification on both the benzene and oxazolone (B7731731) rings. nih.gov

While extensive research on the direct applications of this compound is not widely documented, its structural significance can be understood by analyzing its constituent parts:

The Benzoxazol-2-one Core: This central framework is a key structural motif in a variety of pharmacologically active agents. mdpi.com Its presence provides a rigid and predictable geometry that can facilitate binding to biological targets. nih.gov

The N-Methyl Group: The methyl group at the 3-position (on the nitrogen atom) is a critical modification. N-alkylation can influence the compound's solubility, lipophilicity, and metabolic stability. This modification prevents the formation of hydrogen bonds at the nitrogen position, which can alter its interaction with biological receptors compared to its N-unsubstituted counterpart.

The C6-Carboxylic Acid Group: The carboxylic acid moiety at the 6-position is a highly significant functional group in chemical synthesis. It serves as a versatile "handle" for further molecular elaboration. Through standard coupling reactions, this acid group can be converted into a wide range of derivatives, such as esters, amides, and acid halides, allowing for the attachment of other molecular fragments to explore structure-activity relationships (SAR). researchgate.net For example, it is a key precursor in the synthesis of more complex molecules like Tafamidis, a transthyretin stabilizer. chemdad.com

Therefore, the this compound scaffold is primarily significant as a versatile intermediate or building block in the synthesis of more complex and potentially bioactive molecules.

Historical Context of Benzoxazole Synthesis and Functionalization Relevant to the Compound

The synthesis of benzoxazoles and their derivatives has evolved significantly over the years, with numerous methods developed to construct and functionalize this heterocyclic system. organic-chemistry.org The synthesis of this compound involves three key transformations: formation of the benzoxazol-2-one core, introduction of the carboxylic acid, and N-methylation.

Historically, the construction of the benzoxazole ring often involves the condensation of a 2-aminophenol (B121084) with a one-carbon synthon. nih.gov For benzoxazol-2-ones specifically, reagents like phosgene, carbamates, or urea (B33335) have been classically used to react with a 2-aminophenol, leading to cyclization.

The introduction of the carboxylic acid at the 6-position is typically achieved by starting with a pre-functionalized precursor. A common strategy involves using 4-amino-3-hydroxybenzoic acid as the starting material. chemicalbook.com This molecule already contains the necessary amino, hydroxyl, and carboxyl groups in the correct orientation on the benzene ring. Condensation of this precursor with a suitable cyclizing agent directly yields a benzoxazolone-6-carboxylic acid derivative. chemdad.com

N-alkylation, including N-methylation, of the benzoxazolone core is a subsequent functionalization step. This is often accomplished by treating the pre-formed benzoxazolone with an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The base deprotonates the nitrogen atom, forming an anion that then reacts with the methylating agent to form the N-methyl bond.

Modern synthetic methods continue to refine these processes, often focusing on improving yields, reducing the use of hazardous reagents, and developing one-pot procedures for increased efficiency. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-10-6-3-2-5(8(11)12)4-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGHBVAKDATHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Oxo 1,3 Benzoxazole 6 Carboxylic Acid and Its Derivatives

Strategies for Constructing the 1,3-Benzoxazole Skeleton

The construction of the 1,3-benzoxazole skeleton is a central theme in heterocyclic chemistry, with numerous strategies developed to achieve this synthesis efficiently. The most prevalent approaches include the condensation of 2-aminophenol (B121084) precursors with various carbonyl compounds, intramolecular oxidative cyclization of phenolic Schiff bases, and increasingly sophisticated metal-catalyzed reactions that allow for greater functional group tolerance and milder conditions. nih.govacs.org

The condensation of 2-aminophenol or its derivatives with carbonyl-containing compounds is the most traditional and widely employed method for synthesizing the benzoxazole (B165842) ring. researchgate.netrsc.orgbenthamdirect.com This approach involves the reaction of the amino and hydroxyl groups of the aminophenol with a suitable electrophile, followed by cyclization and dehydration.

Commonly used carbonyl partners include:

Carboxylic Acids : Direct condensation with carboxylic acids often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). globalresearchonline.net

Aldehydes : The reaction with aldehydes first forms a phenolic Schiff base (an azomethine), which then undergoes intramolecular cyclization. ijpbs.comjocpr.com This condensation can be promoted by various Brønsted or Lewis acid catalysts. acs.org

Acyl Chlorides and Esters : These activated carboxylic acid derivatives react readily with 2-aminophenols, often under milder conditions than the free acids. mdpi.comnih.gov

Orthoesters : Reactions with orthoesters in the presence of catalysts like ZrOCl₂·8H₂O or silica (B1680970) sulfuric acid provide an efficient route to 2-substituted benzoxazoles. jocpr.com

Tertiary Amides : A modern approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O), which then react with 2-aminophenols in a cascade reaction involving nucleophilic addition and intramolecular cyclization. nih.gov

| Condensation Partner | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Aldehydes | Brønsted or Lewis Acids | Two-step, one-pot reaction via Schiff base intermediate. | acs.org |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | Requires high temperatures; traditional method. | globalresearchonline.net |

| Orthoesters | ZrOCl₂·8H₂O | Moisture-stable and inexpensive catalyst, often solvent-free. | jocpr.com |

| DMF Derivatives | Imidazolium chloride | Metal-free and economical method. | mdpi.com |

| Tertiary Amides | Triflic Anhydride (Tf₂O) | Cascade reaction involving electrophilic activation of the amide. | nih.gov |

Oxidative cyclization offers an alternative pathway to the benzoxazole skeleton, typically starting from phenolic Schiff bases derived from the condensation of 2-aminophenols and aldehydes. jocpr.com In this method, an oxidizing agent facilitates the intramolecular cyclization and subsequent aromatization to form the final product. A variety of oxidants have been successfully employed for this transformation.

Notable oxidizing agents include:

Potassium Permanganate (KMnO₄) : Used in an acidic medium (HOAc) for the oxidative cyclization of o-hydroxyarylidene anilines. ijpbs.com

Lead Tetraacetate : A classical reagent used to effect the oxidative cyclization of Schiff bases. globalresearchonline.net

Dess–Martin Periodinane (DMP) : A hypervalent iodine(V) reagent that efficiently mediates the intramolecular cyclization at ambient temperature. ijpbs.com

Elemental Sulfur : Acts as an excellent oxidant in the presence of a base like N-methylpiperidine for the coupling of o-aminophenols and ketones. ijpbs.com

Molecular Iodine : Promotes oxidative cyclization reactions under mild conditions. nih.gov

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : Used in a metal-free system for the direct oxidative cyclization of catechols and primary amines. researchgate.net

Oxygen (Air) : Employed as a green oxidant in combination with catalysts, such as activated carbon or metal complexes. ijpbs.comjocpr.com

| Oxidizing Agent | Precursor Type | Typical Conditions | Reference |

|---|---|---|---|

| Dess–Martin Periodinane (DMP) | Phenolic Schiff Bases | Ambient temperature. | ijpbs.com |

| KMnO₄/HOAc | o-hydroxyarylidene anilines | Acidic medium. | ijpbs.com |

| Elemental Sulfur | o-aminophenols + ketones | Base-mediated (N-methylpiperidine). | ijpbs.com |

| Oxygen (Air) | o-aminophenols + aldehydes | Activated carbon catalyst, xylene. | jocpr.com |

| DDQ | Catechols + Amines | Metal-free, direct cyclization. | researchgate.net |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzoxazoles, by enabling reactions under milder conditions with higher efficiency and selectivity. nitrkl.ac.in Catalysts based on palladium, copper, and iron are particularly prominent.

Palladium-Catalyzed Reactions : Palladium catalysts are used for oxidative cyclization and C-H activation strategies. jocpr.comnitrkl.ac.in One approach involves an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org Another advanced method is the direct, one-pot synthesis of remotely C-H alkenylated 2-aryl benzoxazoles from amidophenol and olefins via Pd-catalyzed C-H activation. nitrkl.ac.in

Copper-Catalyzed Reactions : Copper is a versatile and cost-effective catalyst for benzoxazole synthesis. Methods include the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles and the domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides catalyzed by CuI. organic-chemistry.org Readily available copper(II) ferrite (B1171679) nanoparticles have also been used as a magnetically recoverable catalyst. organic-chemistry.org

Iron-Catalyzed Reactions : Iron catalysts offer an economical and environmentally benign option. FeCl₃ has been used to catalyze aerobic oxidation reactions for benzoxazole synthesis. rsc.org A one-pot method for preparing 2-arylbenzoxazoles involves an iron(III)-catalyzed bromination of an N-arylbenzamide, followed by a copper(I)-catalyzed O-cyclization. researchgate.net

In the quest for more sustainable chemical processes, ionic liquids (ILs) and nanocatalysts have emerged as powerful tools in benzoxazole synthesis. ijpbs.com

Ionic Liquids (ILs) : ILs can function as both solvents and catalysts, often enabling easier product separation and catalyst recycling. Brønsted acidic ionic liquids (BAILs), sometimes prepared as gels, have been shown to be efficient, reusable heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. acs.orgnih.govresearchgate.net Another advanced system uses a Lewis acidic ionic liquid supported on magnetic Fe₃O₄ nanoparticles (LAIL@MNP), which facilitates the reaction under solvent-free ultrasound irradiation. rsc.orgnih.govbohrium.com

Nanocatalysts : The high surface-area-to-volume ratio of nanocatalysts often leads to enhanced catalytic activity. Various nanocatalysts have been developed for benzoxazole synthesis, including nano copper ferrite, palladium-supported nanoparticles, and nano-NiFe₂O₄. ijpbs.comrsc.orgresearchgate.net Magnetically separable nanocatalysts, such as Ag@Fe₂O₃ core-shell nanoparticles, are particularly attractive as they can be easily recovered using an external magnet and reused multiple times, aligning with green chemistry principles. ckthakurcollege.net

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and often improving yields. researchgate.netbenthamdirect.com The direct coupling of microwave energy with the molecules in the reaction mixture leads to rapid and uniform heating, significantly reducing reaction times from hours to minutes. benthamdirect.comeurekaselect.com

This technology has been successfully applied to various benzoxazole synthesis methods, most notably the condensation of 2-aminophenol derivatives with aldehydes, carboxylic acids, or nitriles. researchgate.neteurekaselect.com For example, the one-pot synthesis of benzoxazole libraries has been achieved via PIFA-promoted cyclocondensation under microwave irradiation in good to excellent yields. researchgate.net Microwave heating is often combined with other green chemistry techniques, such as the use of solvent-free conditions or deep eutectic solvents (DES) as catalysts, to create highly efficient and environmentally benign protocols. ijpbs.comrsc.orgmdpi.com The rapid synthesis of complex benzoxazole derivatives has been demonstrated, with reaction times as short as 1-4 minutes. ijpsdronline.com

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazoles to minimize environmental impact. ijpbs.com Key strategies include the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

Green Solvents and Catalysts : Water has been used as a green solvent for the synthesis of benzoxazoles using reusable acid catalysts like samarium triflate. organic-chemistry.org Deep eutectic solvents (DES), such as [CholineCl][oxalic acid], have been employed as biodegradable and recyclable catalysts, particularly in microwave-assisted reactions. mdpi.com

Solvent-Free Conditions : Many modern protocols are performed under solvent-free conditions, which reduces waste and simplifies purification. nih.govjocpr.comnih.gov This is often coupled with the use of heterogeneous catalysts, such as ionic liquid gels or magnetically separable nanoparticles, which can be easily recovered and reused. bohrium.comckthakurcollege.net

Energy Efficiency : Microwave irradiation and sonication (ultrasound) are energy-efficient techniques that can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netbohrium.com

Atom Economy : The use of air or elemental sulfur as oxidants and the development of one-pot tandem reactions that minimize intermediate isolation steps contribute to higher atom economy and a reduction in chemical waste. ijpbs.comorganic-chemistry.org

Introduction of the 3-Methyl Group in Benzoxazole Ring Systems

The initial step in many synthetic pathways towards 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is the N-methylation of the parent 2-benzoxazolinone (B145934) ring. This transformation is typically achieved through a nucleophilic substitution reaction where the nitrogen atom of the benzoxazolone acts as a nucleophile.

Common methylating agents for this purpose include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency. Common bases include alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) and hydroxides (e.g., NaOH, KOH), while polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed.

The general reaction scheme is as follows:

| Methylating Agent | Base | Solvent | Typical Conditions |

| Methyl iodide (CH₃I) | K₂CO₃ | Acetone | Reflux |

| Dimethyl sulfate ((CH₃)₂SO₄) | NaOH | Water/DCM (phase transfer) | Room Temperature |

| Dimethyl carbonate (DMC) | DBU | DMF | 120 °C |

This table presents common reagents and conditions for the N-methylation of 2-benzoxazolinone.

Strategies for Carboxylic Acid Functionalization at the C-6 Position

With the 3-methyl group in place, the next critical step is the introduction of the carboxylic acid group at the C-6 position of the benzoxazole ring. Two primary strategies are employed for this functionalization: a two-step approach involving Friedel-Crafts acylation followed by oxidation, and direct carboxylation methods.

A well-established method for introducing a carbon-based functional group onto an aromatic ring is the Friedel-Crafts acylation. In the context of 3-methyl-2-oxo-1,3-benzoxazole, this reaction is highly regioselective, with the acyl group predominantly adding to the C-6 position. nih.gov

The reaction typically involves treating 3-methyl-2(3H)-benzoxazolone with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion (CH₃CO⁺), generated from the reaction between the acylating agent and the Lewis acid, is attacked by the electron-rich benzene (B151609) ring of the benzoxazolone. The reaction is often carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).

Following the successful acylation to yield 6-acetyl-3-methyl-2-oxo-1,3-benzoxazole, the acetyl group is then oxidized to the desired carboxylic acid. A common method for this transformation is the haloform reaction, where the methyl ketone is treated with a halogen (e.g., bromine or chlorine) in the presence of a strong base (e.g., sodium hydroxide). This reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield the corresponding carboxylate and a haloform (e.g., bromoform (B151600) or chloroform). Acidification of the reaction mixture then affords the final product, this compound.

| Acylating Agent | Lewis Acid Catalyst | Solvent | Typical Conditions for Acylation |

| Acetyl chloride | AlCl₃ | Dichloromethane | 0 °C to room temperature |

| Acetic anhydride | AlCl₃ | Carbon disulfide | Reflux |

This table outlines typical reagents and conditions for the Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone.

Direct carboxylation presents a more atom-economical approach to introducing the carboxylic acid group, as it involves the direct reaction of the C-H bond with carbon dioxide (CO₂). While challenging due to the high stability of both the C-H bond and CO₂, various methods have been developed for the direct carboxylation of aromatic compounds. virginia.edu

For benzoxazole derivatives, these methods often rely on the use of strong bases to deprotonate the aromatic ring, generating a carbanion that can then react with CO₂. Organometallic reagents, such as organolithium or Grignard reagents, can be used to achieve this deprotonation. However, the regioselectivity of this approach can be an issue and may require the use of directing groups.

Transition-metal-catalyzed direct carboxylation has also emerged as a promising strategy. Catalysts based on metals like palladium, rhodium, or copper can facilitate the C-H activation and subsequent carboxylation under milder conditions. The regioselectivity in these reactions is often controlled by the catalyst and the directing groups present on the substrate. While there is extensive research on the direct carboxylation of various heterocycles, specific and high-yielding protocols for the C-6 carboxylation of 3-methyl-2-oxo-1,3-benzoxazole are less commonly reported in the literature compared to the Friedel-Crafts route.

Regioselectivity and Stereoselectivity in Benzoxazole Synthesis

The regioselectivity of the Friedel-Crafts acylation at the C-6 position of the 3-methyl-2-oxo-1,3-benzoxazole ring is a critical aspect of its synthesis. The directing effect of the substituents on the benzene ring governs the position of electrophilic attack. In this case, the oxygen atom of the oxazole (B20620) ring and the nitrogen atom of the lactam are both electron-donating groups through resonance, activating the aromatic ring towards electrophilic substitution.

The directing influence of these groups favors substitution at the positions para to them. The C-6 position is para to the ring oxygen, making it a highly favorable site for electrophilic attack. The C-5 and C-7 positions are ortho to the ring oxygen and nitrogen, respectively, and are also activated. However, steric hindrance from the adjacent heterocyclic ring can disfavor substitution at these positions, leading to the observed high regioselectivity for the C-6 position. nih.gov

In terms of stereoselectivity, the synthesis of this compound does not typically involve the creation of any chiral centers. The molecule itself is achiral. Therefore, stereoselectivity is not a primary consideration in the synthetic methodologies described unless a chiral catalyst or reagent is used to introduce a chiral element, which is not a common practice for the synthesis of this specific compound.

Chemical Reactivity and Derivatization Strategies of 3 Methyl 2 Oxo 1,3 Benzoxazole 6 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization. Standard transformations of carboxylic acids, including esterification, amidation, and reduction, are readily applicable to 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid.

Esterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. For this compound, this transformation can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven process typically requires the removal of water to achieve high yields.

Alternative methods for milder conditions or for substrates sensitive to strong acids include reactions with diazomethane (B1218177) or its safer equivalent, trimethylsilyldiazomethane, to produce methyl esters. ed.ac.uk Coupling agents used in amide bond formation can also be adapted for ester synthesis.

Table 1: General Esterification Methods Applicable to this compound

| Method | Reagents | Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Heat, removal of H₂O | Alkyl Ester (R-ester) |

| Diazomethane | CH₂N₂ | Ether, Room Temp. | Methyl Ester |

Amidation Reactions

The formation of amides from this compound is another key derivatization strategy, yielding compounds with potentially significant biological activity. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid.

A common approach involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, a wide array of peptide coupling reagents can facilitate direct amidation under milder conditions. lookchemmall.commdpi.combohrium.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester activate the carboxylic acid, enabling its reaction with an amine. lookchemmall.com This one-pot procedure is often preferred due to its operational simplicity and effectiveness. bohrium.com

Table 2: Common Amidation Strategies for this compound

| Method | Reagents | Conditions | Intermediate |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then R'R''NH | Anhydrous, often with base | Acyl Chloride |

| Peptide Coupling | R'R''NH, DCC or EDC, HOBt | Aprotic solvent (e.g., DMF, CH₂Cl₂) | Activated Ester |

Reduction and Decarboxylation Pathways

The carboxylic acid moiety can undergo reduction to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, followed by an aqueous workup. Milder reagents like borane (B79455) (BH₃) can also be employed, often showing greater selectivity for carboxylic acids over other reducible functional groups.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. For aromatic carboxylic acids, this process is generally difficult and requires harsh conditions, such as heating with soda lime (a mixture of NaOH and CaO). libretexts.org This reaction would convert this compound into 3-methyl-1,3-benzoxazol-2(3H)-one. The stability of the aryl anion intermediate is a key factor in the feasibility of this reaction.

Functionalization of the Benzoxazole (B165842) Ring System

The benzene (B151609) portion of the benzoxazolone ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution

The benzoxazolone ring system contains several groups that influence the position of incoming electrophiles. The key directing groups are the fused oxazolone (B7731731) ring and the carboxylic acid at the C-6 position.

Fused Oxazolone Ring: The nitrogen atom of the lactam (a cyclic amide) has a lone pair of electrons that can be delocalized into the benzene ring, exerting a resonance-based activating, ortho- and para-directing effect. Conversely, the adjacent carbonyl group is electron-withdrawing. The net effect of the heterocyclic portion is generally considered to be ortho, para-directing relative to the nitrogen and oxygen atoms.

Carboxylic Acid Group: The -COOH group at C-6 is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org

The available positions for substitution on the ring are C-4, C-5, and C-7. The directing effects of the substituents must be considered in concert. The activating, ortho, para-directing influence of the ring nitrogen would direct incoming electrophiles to positions C-5 and C-7. The deactivating, meta-directing carboxylic acid at C-6 would direct electrophiles to position C-4.

Therefore, a mixture of products is possible, and the outcome would depend on the specific reaction conditions and the nature of the electrophile. masterorganicchemistry.com For strongly activating reactions, substitution might be favored at the C-5 or C-7 positions, while under conditions that favor thermodynamic control, substitution at C-4 could occur. libretexts.orgmsu.edu Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not favored. This type of reaction typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to it. The parent molecule does not meet these criteria.

However, if a halogen were introduced onto the ring via electrophilic substitution (e.g., at the C-5 or C-7 position), subsequent nucleophilic substitution could become possible. The electron-withdrawing nature of the carboxylic acid and the benzoxazolone ring system would help to stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution.

Reactions at the C-2 position are of a different nature. The carbonyl carbon (C-2) is electrophilic and can be attacked by nucleophiles. However, this would typically lead to the opening of the heterocyclic ring rather than a substitution reaction that preserves the benzoxazole core, unless a subsequent cyclization occurs. The synthesis of 2-substituted benzoxazoles often involves the reaction of a 2-aminophenol (B121084) with an electrophile, which highlights the reactivity of this position during ring formation. nih.gov

Modifications at the N-3 Position

The N-3 position of the 2-oxo-1,3-benzoxazole ring is a key site for chemical modification that can significantly influence the molecule's properties. While the subject compound is already methylated at this position, understanding the reactivity at this site is crucial, particularly when considering synthetic routes that may involve a precursor without the N-3 methyl group.

In related 2-oxobenzoxazole systems that are unsubstituted at the N-3 position (i.e., possessing an N-H group), this site is nucleophilic and can readily undergo alkylation reactions. Standard N-alkylation conditions, such as the use of an alkyl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF), are commonly employed to introduce substituents at this position. The choice of the alkylating agent allows for the introduction of a wide variety of functional groups, from simple alkyl chains to more complex moieties.

For the target molecule, this compound, further reaction at the N-3 position is less straightforward due to the existing methyl group. Demethylation to the corresponding N-H compound would be required to enable further derivatization at this site. Such demethylation reactions can be challenging and may require harsh conditions that could affect other functional groups in the molecule, such as the carboxylic acid.

Alternatively, if considering the synthesis of analogues with different N-3 substituents, a more practical approach would be to start with a 2-oxo-1,3-benzoxazole-6-carboxylic acid precursor (lacking the N-3 methyl group) and introduce the desired N-3 substituent via N-alkylation as one of the synthetic steps. This strategy offers greater flexibility in designing and synthesizing a library of N-3 substituted analogues.

Synthesis of Hybrid Molecules Incorporating the 3-Methyl-2-oxo-1,3-benzoxazole Scaffold

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a prominent strategy in drug discovery to develop novel compounds with potentially enhanced or synergistic activities. The this compound core can be strategically linked to other heterocyclic systems to create such hybrid structures. The carboxylic acid group is a particularly useful handle for these modifications, often being converted to an amide, ester, or hydrazide, which can then be used to connect to another molecular fragment.

Benzoxazole-Pyrazole Hybrids

The combination of benzoxazole and pyrazole (B372694) moieties has led to the development of compounds with a range of biological activities. A common synthetic approach to creating benzoxazole-pyrazole hybrids involves the reaction of a benzoxazole-containing intermediate with a pyrazole precursor.

For instance, a plausible route to a benzoxazole-pyrazole hybrid starting from this compound would first involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester. This could then be reacted with an amino-substituted pyrazole to form a stable amide linkage between the two heterocyclic rings.

Alternatively, the carboxylic acid could be converted to a hydrazide, which can then be reacted with a 1,3-dicarbonyl compound to construct the pyrazole ring directly onto the benzoxazole scaffold. This approach allows for the synthesis of a variety of substituted pyrazole rings depending on the choice of the dicarbonyl component.

| Starting Material | Reagent | Resulting Linkage | Potential Hybrid Structure |

| 3-Methyl-2-oxo-1,3-benzoxazole-6-carbonyl chloride | Aminopyrazole | Amide | 3-Methyl-2-oxo-N-(pyrazol-x-yl)-1,3-benzoxazole-6-carboxamide |

| 3-Methyl-2-oxo-1,3-benzoxazole-6-carbohydrazide | 1,3-Diketone | Pyrazole ring formation | 6-(Substituted-1H-pyrazol-x-yl)-3-methyl-1,3-benzoxazol-2(3H)-one |

Benzoxazole-Thiazole Hybrids

Thiazole-containing compounds are known for their diverse pharmacological properties. The synthesis of benzoxazole-thiazole hybrids can be achieved through several synthetic pathways. One established method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone.

To apply this to the this compound scaffold, the carboxylic acid could first be converted to a thioamide. This can be achieved by treating the corresponding amide with a thionating agent like Lawesson's reagent. The resulting benzoxazole-6-carbothioamide can then be reacted with a suitable α-haloketone to construct the thiazole ring, yielding a benzoxazole-thiazole hybrid.

Another strategy involves the coupling of a pre-formed thiazole unit to the benzoxazole core. For example, an amino-substituted thiazole could be acylated with 3-methyl-2-oxo-1,3-benzoxazole-6-carbonyl chloride to form an amide-linked hybrid.

| Intermediate | Reagent | Key Reaction | Resulting Hybrid |

| 3-Methyl-2-oxo-1,3-benzoxazole-6-carbothioamide | α-Haloketone | Hantzsch thiazole synthesis | 6-(Substituted-thiazol-x-yl)-3-methyl-1,3-benzoxazol-2(3H)-one |

| 3-Methyl-2-oxo-1,3-benzoxazole-6-carbonyl chloride | Aminothiazole | Amide coupling | 3-Methyl-2-oxo-N-(thiazol-x-yl)-1,3-benzoxazole-6-carboxamide |

Benzoxazole-Triazole Hybrids

Triazoles are another important class of heterocycles found in many bioactive compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-containing hybrids.

To utilize this methodology, the this compound would need to be functionalized with either an azide (B81097) or an alkyne group. For example, the carboxylic acid could be converted to an amide, and the amide's N-substituent could bear a terminal alkyne. This alkyne-functionalized benzoxazole could then be reacted with an organic azide in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring, linking the benzoxazole to another molecular fragment.

Conversely, an azide group could be introduced into a derivative of the benzoxazole, which would then be ready to react with a terminal alkyne.

| Benzoxazole Derivative | Coupling Partner | Reaction | Hybrid Product |

| Alkyne-functionalized 3-methyl-2-oxo-1,3-benzoxazole derivative | Organic azide | CuAAC | Benzoxazole-1,2,3-triazole hybrid |

| Azide-functionalized 3-methyl-2-oxo-1,3-benzoxazole derivative | Terminal alkyne | CuAAC | Benzoxazole-1,2,3-triazole hybrid |

Fused and Spirocyclic Systems Derived from Benzoxazoles

The construction of fused and spirocyclic systems represents a more advanced derivatization strategy, leading to conformationally constrained and structurally complex molecules. These three-dimensional structures are of great interest in drug design as they can offer improved target selectivity and metabolic stability.

Fused Systems: The synthesis of fused heterocyclic systems involving a benzoxazole core can be achieved through intramolecular cyclization reactions. For example, a substituent on the benzoxazole ring can be elaborated to contain a reactive group that can cyclize onto another part of the benzoxazole scaffold.

A common approach involves the annulation of a new ring onto the benzene portion of the benzoxazole. This can be accomplished through reactions such as the Friedel-Crafts acylation or alkylation, followed by cyclization. Another strategy might involve the construction of a new ring that shares the N-1 and C-7a bond or the C-2 and N-3 bond of the benzoxazole core, although this is less common for 2-oxobenzoxazoles.

Spirocyclic Systems: Spirocyclic compounds are characterized by two rings sharing a single common atom. The synthesis of spiro-benzoxazoles can be challenging but offers access to unique chemical space. One approach to spirocyclic benzoxazoles involves an intramolecular reaction where a side chain attached to the benzoxazole ring cyclizes back onto a carbon atom of the core structure.

For instance, a suitably functionalized side chain at the C-4 or C-7 position of the benzoxazole ring could undergo an intramolecular nucleophilic substitution or an addition reaction to form a spirocyclic system at that position. Another strategy could involve a cycloaddition reaction where the benzoxazole itself or a derivative acts as one of the components.

| System Type | General Synthetic Strategy | Example of Reaction |

| Fused System | Intramolecular cyclization of a functionalized benzoxazole derivative | Intramolecular Friedel-Crafts reaction |

| Spirocyclic System | Intramolecular cyclization of a side chain onto the benzoxazole ring | Intramolecular nucleophilic attack |

| Spirocyclic System | Cycloaddition reaction involving the benzoxazole scaffold | [4+2] Cycloaddition |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methyl 2 Oxo 1,3 Benzoxazole 6 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Data Analysis

High-resolution 1D NMR provides information on the chemical environment, connectivity, and number of different types of nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. The aromatic region would display a splitting pattern corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet for the proton at position 4, a doublet of doublets for the proton at position 5, and a signal approaching a singlet for the proton at position 7. The N-methyl group would appear as a sharp singlet, typically around 3.4-3.6 ppm. The carboxylic acid proton would be a broad singlet at the downfield end of the spectrum (>10 ppm), and its presence could be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the oxazolone (B7731731) ring is expected to be the most deshielded, appearing around 154 ppm. The carboxylic acid carbonyl would also be significantly downfield, typically in the 165-170 ppm range. The aromatic carbons would resonate between approximately 110 and 145 ppm. The N-methyl carbon signal would appear as a sharp peak in the aliphatic region, around 25-30 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information. A single signal would be expected for the nitrogen atom in the benzoxazole (B165842) ring. Its chemical shift would be indicative of its amide-like environment.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 (s, 3H) | ~28 |

| C2=O | - | ~154 |

| C4 | ~7.8 (d) | ~125 |

| C5 | ~7.9 (dd) | ~112 |

| C6-COOH | - | ~128 |

| C7 | ~7.4 (d) | ~110 |

| C3a | - | ~142 |

| C7a | - | ~131 |

| C6-COOH | - | ~168 |

| COOH | >10 (br s, 1H) | - |

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid, COSY would show correlations between the adjacent aromatic protons (H4 and H5), confirming their relative positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra correlate protons with their directly attached carbons. HSQC would definitively link each aromatic proton signal to its corresponding carbon signal and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

The N-methyl protons to the C2 carbonyl carbon and the C3a ring-junction carbon.

The aromatic proton H5 to the C6-COOH carbon and the C7 carbon.

The aromatic proton H7 to the C5 carbon and the C7a ring-junction carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A key NOESY correlation would be expected between the N-methyl protons and the aromatic proton at the C7 position, confirming the placement of the methyl group on the nitrogen atom.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and formula of a compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₇NO₄), the exact mass is 193.0375 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimentally determined mass to the calculated mass with high precision.

The fragmentation pattern in electron ionization (EI-MS) can be predicted based on the functional groups. Key fragmentation pathways for benzoxazolone derivatives and carboxylic acids would likely include:

Loss of a hydroxyl radical (•OH): M-17, from the carboxylic acid group.

Loss of carbon dioxide (CO₂): M-44, a characteristic fragmentation of carboxylic acids.

Loss of the formyl radical (•CHO) or carbon monoxide (CO): M-29 or M-28, from the oxazolone ring.

α-cleavage: Loss of the carboxyl group (•COOH), resulting in an M-45 fragment.

Loss of a methyl radical (•CH₃): M-15, from the N-methyl group.

Studies on similar benzoxazolinone structures show that the heterocyclic ring itself can be quite stable, with fragmentation often initiated at the substituent groups. fateallchem.dkresearchgate.net

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 193 | [M]⁺ | - |

| 178 | [M - CH₃]⁺ | •CH₃ |

| 176 | [M - OH]⁺ | •OH |

| 149 | [M - CO₂]⁺ | CO₂ |

| 148 | [M - COOH]⁺ | •COOH |

| 121 | [M - CO₂ - CO]⁺ | CO₂, CO |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of specific bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

C=O Stretch (Amide/Carbamate and Carboxylic Acid): This region is particularly informative. Two distinct carbonyl peaks are expected. The cyclic amide (carbamate) carbonyl of the oxazolone ring typically absorbs at a high frequency, around 1780-1750 cm⁻¹. The carboxylic acid carbonyl will appear at a lower frequency, around 1710-1680 cm⁻¹, due to intermolecular hydrogen bonding.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ether-like linkage in the ring and the C-O of the carboxylic acid are expected in the 1320-1210 cm⁻¹ range.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium |

| Amide C=O | Stretch | ~1760 | Strong |

| Carboxylic Acid C=O | Stretch | ~1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| C-O | Stretch | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzoxazolone core is an excellent chromophore. The spectrum, typically run in a solvent like ethanol (B145695) or methanol, is expected to show absorptions in the UV region corresponding to π → π* transitions of the aromatic and heterocyclic ring system. One might expect to see two or more distinct absorption bands, with the λₘₐₓ (wavelength of maximum absorbance) likely occurring in the 250-350 nm range. The carboxylic acid and methyl groups act as auxochromes and can cause slight shifts in the absorption maxima compared to the unsubstituted benzoxazolone parent molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. If suitable crystals can be grown, this technique would determine the precise bond lengths, bond angles, and torsional angles of this compound.

Key structural features that would be confirmed include:

Planarity: The benzoxazolone ring system is expected to be nearly planar.

Conformation: The orientation of the carboxylic acid group relative to the plane of the aromatic ring would be determined.

Intermolecular Interactions: Crucially, this method would reveal the hydrogen bonding network in the solid state. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers with neighboring molecules, a common structural motif for carboxylic acids.

For comparison, the crystal structure of a related compound, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, shows a planar benzoxazole moiety and a layered packing structure in the crystal lattice. scispace.com A similar planarity and organized packing driven by hydrogen bonding would be expected for the title compound.

Computational and Theoretical Investigations of 3 Methyl 2 Oxo 1,3 Benzoxazole 6 Carboxylic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules, including 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid. These studies provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity. The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to quantify the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting the molecule's behavior in chemical reactions.

The distribution of electron density and the molecular electrostatic potential (MEP) map are also valuable outcomes of DFT studies. The MEP map visualizes the regions of a molecule that are rich or poor in electrons, thereby identifying potential sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and oxo groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to predict its binding affinity and interaction patterns with various biological targets, such as enzymes and receptors.

The general process of molecular docking involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand's structure can be optimized using computational methods like DFT. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein and score them based on a scoring function that estimates the binding energy.

Studies on similar benzoxazole (B165842) derivatives have shown their potential to interact with a range of biological targets. For instance, benzoxazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as potential antitumor agents. mdpi.comresearchgate.net Molecular docking studies of these derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the active sites of these proteins. acs.org

For this compound, the carboxylic acid group and the oxo group are likely to be key pharmacophoric features involved in hydrogen bonding with target proteins. The benzoxazole ring system can participate in hydrophobic and π-stacking interactions. Predicting the specific targets and interactions for this particular compound would require dedicated docking studies against a panel of relevant proteins.

| Target Protein | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

| Topoisomerase I | Arg364, Asn722 | Hydrogen Bonding, π-π Stacking |

| Aurora B Kinase | Ala213, Lys106 | Hydrogen Bonding |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor, over time.

An MD simulation calculates the trajectory of a system by integrating Newton's equations of motion for each atom. This allows for the exploration of the potential energy surface of the molecule and the identification of its stable and metastable conformations. The results of an MD simulation can reveal the dynamic behavior of the molecule, including bond rotations, ring puckering, and the flexibility of substituent groups.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. After docking a ligand to a protein, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to observe any conformational changes that may occur upon binding. This provides a more dynamic and realistic picture of the ligand-receptor interaction. Studies on related benzothiazole (B30560) and benzoxazinone (B8607429) derivatives have utilized MD simulations to understand their structural stability and interactions with target enzymes. nih.gov

For this compound, MD simulations could be used to study the rotational barrier of the carboxylic acid group and the planarity of the benzoxazole ring system. In a solvent, these simulations could also shed light on the hydration shell around the molecule and its solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Finally, a mathematical equation is derived that relates the descriptors to the biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. Studies on benzoxazole benzenesulfonamide (B165840) derivatives have successfully employed 3D-QSAR to develop statistically valid models with good predictive ability. researchgate.netchemijournal.com These models have helped to identify the key structural features that are important for the biological activity of these compounds. researchgate.netchemijournal.com

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Atoms | Basic molecular properties |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution |

| Hydrophobic | LogP | Lipophilicity |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their NMR chemical shifts and vibrational frequencies. These predictions can be a valuable tool for the structural elucidation of new compounds and for the interpretation of experimental spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). Studies have shown that DFT methods can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts for heterocyclic compounds. nih.govresearchgate.net

Similarly, the vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the infrared (IR) and Raman active vibrational modes. The calculated frequencies are often scaled by an empirical factor to account for the approximations in the theoretical methods and to improve the agreement with experimental data. nih.gov Theoretical spectrograms for IR and Raman spectra can be constructed from these calculations. researchgate.net

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra, which would aid in the assignment of the experimental signals. The calculated vibrational frequencies could be used to interpret its IR and Raman spectra and to identify the characteristic vibrational modes of the benzoxazole ring, the oxo group, and the carboxylic acid group.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | 1760 - 1690 |

| C-O Stretch | 1320 - 1210 |

| O-H Bend | 1440 - 1395 |

Exploration of Biological Activities and Associated Structure Activity Relationships of 3 Methyl 2 Oxo 1,3 Benzoxazole 6 Carboxylic Acid Derivatives

Mechanism-Based Biological Investigations

The biological effects of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid derivatives are often rooted in their interactions with specific enzymes and cellular pathways. These interactions have been the subject of numerous studies to elucidate their mechanisms of action.

Enzyme Inhibition Studies

Derivatives of the 2-oxo-1,3-benzoxazole scaffold have been evaluated for their inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenase (COX-1/COX-2) Inhibition : The anti-inflammatory properties of some 2-oxo-3H-benzoxazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. rsc.org Certain (6-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids have demonstrated potent analgesic and anti-inflammatory activity. rsc.org In a study of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives, two compounds exhibited high selectivity for COX-2 over COX-1. rsc.org For instance, one derivative was found to be 379 times more selective for COX-2, with an IC50 value of 1µM for COX-2 and 384µM for COX-1. rsc.org Another derivative showed even greater selectivity, being over 465 times more selective for COX-2. rsc.org

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative VI 6 | COX-1 | 384 | 0.0026 |

| COX-2 | 1 | ||

| Derivative VI 12 | COX-1 | >465 | <0.002 |

| COX-2 | 1 |

TrmD and PARP-1 Inhibition : As of the current literature review, specific studies detailing the inhibitory activity of this compound derivatives against the enzymes TrmD (tRNA (Guanine37-N1)-methyltransferase) and PARP-1 (Poly (ADP-ribose) polymerase-1) are not readily available. Research into PARP-1 inhibitors has often focused on scaffolds that mimic the nicotinamide (B372718) moiety of NAD+, such as benzimidazole (B57391) carboxamides. nih.gov

Topoisomerase II Inhibition : DNA topoisomerases are crucial enzymes in DNA replication and transcription, making them important targets in cancer therapy. mdpi.comnih.gov Several studies have investigated benzoxazole (B165842) derivatives as topoisomerase inhibitors. In one study, a series of 2-substituted benzoxazoles were evaluated for their inhibitory effects on human Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα). mdpi.com The compound 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor with an IC50 value of 71 µM. mdpi.com Another compound, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, inhibited both Topo I and Topo IIα, with an IC50 of 104 µM for Topo I. mdpi.com The structure-activity relationship from this study suggested that bulky groups at the R1 position of the benzoxazole derivative increased both Topo I and Topo II inhibition. mdpi.com

Protein-Ligand Interaction Analysis and Binding Modes

Molecular docking studies have been instrumental in understanding how benzoxazole derivatives interact with their target enzymes at a molecular level. For COX-2 inhibitors, these studies help to elucidate the binding mechanisms within the active site of the enzyme. nih.gov The selective inhibition of COX-2 over COX-1 by certain derivatives can be attributed to differences in the active site volumes of the two isoforms. The larger and more accommodating active site of COX-2 allows for specific interactions with the inhibitor that are not possible with the more constricted active site of COX-1.

In the context of topoisomerase inhibition, it has been suggested that for a series of UK-1 analogs (a natural product with a benzoxazole moiety), a specific structural motif is required for enzyme inhibition. This motif involves an isosceles triangular arrangement between the oxygen atom of a carbonyl group, the heterocyclic nitrogen atom, and a phenolic hydroxyl group, which is crucial for metal coordination and, consequently, enzyme inhibition. mdpi.com

Cellular Pathway Modulation Studies

The cytotoxic effects of 2-oxo-1,3-benzoxazole derivatives against various cancer cell lines have been extensively studied, demonstrating their potential to modulate cellular pathways leading to cell death.

The antiproliferative activity of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been evaluated against a panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460). researchgate.net Several of these derivatives exhibited more pronounced activity than the reference drug etoposide, with IC50 values in the low micromolar range. researchgate.net For example, one of the most active compounds displayed an IC50 of 0.4 µM against the NCI-H460 cell line. researchgate.net In another study, a series of 2-arylbenzoxazole derivatives showed promising cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net

Below is a table summarizing the cytotoxic activity of selected benzoxazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| 2-(3,4-disubstituted phenyl)benzoxazole derivative | NCI-H460 (Lung) | 0.4 |

| 2-(3,4-disubstituted phenyl)benzoxazole derivative | NCI-H460 (Lung) | 0.9 |

| 2-(3,4-disubstituted phenyl)benzoxazole derivative | NCI-H460 (Lung) | 1.1 |

| 2-(p-nitrobenzyl)benzoxazole | Not Specified | 17.4 (as Topo II inhibitor) |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Not Specified | 22.3 (as Topo II inhibitor) |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Not Specified | 71 (as Topo II inhibitor) |

Structure-Activity Relationship (SAR) Studies on Analogues of the 3-Methyl-2-oxo-1,3-benzoxazole Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the benzoxazole scaffold. These studies involve systematic modifications of the core structure to understand the influence of various substituents and their positions on the observed biological effects.

Impact of Substituent Modifications on Biological Effect

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core and any appended aryl rings.

Substituents on the Benzoxazole Ring : The substitution at the 2- and 5-positions of the benzoxazole core has been identified as critical for modulating biological activity. researchgate.netresearchgate.net Halogen atoms, hydroxyl, or methyl groups at the 5-position can lead to enhanced antiproliferative activity. researchgate.net For instance, benzoxazole derivatives with a chlorine atom at the 5-position generally exhibit higher activity. researchgate.net

Substituents on the 2-Aryl Ring : The nature of the substituent on the 2-aryl ring also plays a significant role. Electron-withdrawing groups, such as nitro groups, and bulky substituents, like tert-butyl groups, have been shown to influence enzyme inhibitory activity. mdpi.com For example, a 4'-bromo or 4'-tert-butyl substituent on the 2-phenyl ring resulted in potent topoisomerase inhibition. mdpi.com Conversely, in a different series of compounds, electron-donating groups like methoxy (B1213986) and dimethylamino were found in active compounds. researchgate.net

Linker Modifications : The introduction of a methylene (B1212753) bridge at the 2-position of the benzoxazole ring has been observed to decrease the cytotoxic activity on cancer cells and the inhibitory activity on DNA topoisomerases. mdpi.com

Positional Isomerism and Activity Modulation

The position of substituents on the benzoxazole scaffold can significantly impact the biological activity of the resulting isomers. This phenomenon, known as positional isomerism, is a key aspect of SAR studies.

In a study comparing a 4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole with its 7-substituted regioisomer, the latter was found to be less cytotoxic. mdpi.com This highlights the importance of the arrangement of the phenolic hydroxyl group, the benzoxazole nitrogen atom, and the ester group for metal coordination, DNA binding, and ultimately, cytotoxicity. mdpi.com This suggests that even subtle changes in the spatial orientation of key functional groups, as dictated by their position on the benzoxazole ring, can lead to significant differences in biological activity.

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule can significantly influence its biological activity. For benzoxazole derivatives, the presence of chiral centers can lead to enantiomers or diastereomers that may exhibit different potencies and interactions with biological targets. Research into related benzoxazole structures has demonstrated the critical role of stereoisomerism.

For instance, studies on a series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives revealed that the specific stereochemical configuration is a key determinant of their antimicrobial efficacy. plu.mx One derivative within this series, compound 2b , which possesses a specific (S)-configuration, was identified as the most active against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values from 0.098 to 0.78 µg/mL. plu.mxxjtlu.edu.cn Its activity against Bacillus subtilis was found to be twice that of Penicillin and significantly higher than other standard antibiotics. plu.mx This highlights that the spatial orientation of the substituents around the chiral center is crucial for optimal interaction with the bacterial target site. While specific stereochemical studies on this compound itself are not extensively detailed in the available literature, the principle established in analogous compounds underscores the importance of controlling stereochemistry during drug design to optimize therapeutic activity.

Exploration of Broad Spectrum Biological Effects (Mechanistic Focus)

Derivatives of the benzoxazole scaffold have been investigated for a wide array of pharmacological effects. The core structure serves as a versatile template for designing molecules that can interact with various biological systems, leading to antimicrobial, anticancer, anti-inflammatory, and other therapeutic actions. The following sections detail the specific mechanisms through which these derivatives are believed to exert their effects.

The antimicrobial action of benzoxazole derivatives is often attributed to their ability to interfere with essential bacterial enzymes. One of the primary proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication, transcription, and repair. ijpsonline.com By binding to this enzyme, the compounds can prevent the negative super-coiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The effectiveness of this inhibition can be influenced by the physicochemical properties of the molecule; for example, derivatives with higher lipophilicity, such as those containing a trifluoromethyl group, have shown enhanced antimicrobial activity, which may be related to better penetration of the bacterial cell membrane in addition to enzyme binding. ijpsonline.com

Another potential target for novel antimicrobial agents is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. Inhibition of TrmD is a promising mechanism for developing antibacterial drugs with a novel mode of action, and heterocyclic hybrids incorporating structures similar to the benzoxazole core have been explored for this purpose. mdpi.com The antimicrobial potency of various derivatives has been quantified, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 2b | Bacillus subtilis | 0.098 |

| Compound 2b | Staphylococcus aureus | 0.39 |

| Compound 2b | Escherichia coli | 0.78 |

| Compound 47 | Pseudomonas aeruginosa | 0.25 |

| Compound 47 | Enterococcus faecalis | 0.5 |

| Compound 7c | Staphylococcus aureus | <12.5 |

| Compound 7c | Escherichia coli | <25 |

Data sourced from multiple studies. plu.mxmdpi.comnih.gov

Benzoxazole derivatives have demonstrated potent anticancer activity through several distinct molecular mechanisms, targeting various aspects of cancer cell proliferation and survival. researchgate.net

One significant mechanism involves the activation of the aryl hydrocarbon receptor (AhR). nih.gov Certain benzoxazole derivatives are analogues of Phortress, an anticancer prodrug. Its active metabolite, 5F-203 , is a powerful agonist of the AhR. nih.gov Activation of this receptor leads to the induction of cytochrome P450 CYP1A1 gene expression, which is linked to the compound's anticancer effects. nih.gov Molecular docking studies have confirmed the interaction between specific benzoxazole derivatives and the CYP1A1 enzyme. nih.gov

Another key mechanism is the inhibition of essential enzymes involved in cell division and DNA maintenance. Benzoxazole derivatives have been identified as potential inhibitors of thymidylate synthase and topoisomerase II. ijpsdronline.comcore.ac.uk Thymidylate synthase is crucial for the synthesis of DNA precursors, while topoisomerase II is necessary for resolving DNA tangles during replication. Inhibition of these enzymes leads to the cessation of DNA synthesis and induces cell death. Additionally, some derivatives are thought to function via DNA intercalation. mdpi.com

The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, with several derivatives showing promising activity.

Table 2: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 / GI50 in µM) |

|---|---|---|

| Compound 3m | HT-29 (Colon) | >100 |

| Compound 3n | HT-29 (Colon) | 1.1 |

| Compound 3n | MCF7 (Breast) | 1.3 |

| Compound 3n | A549 (Lung) | 1.5 |

| Compound 3b | NCI-H460 (Lung) | 19.1 (GI50) |

| Compound 8d | NCI-H460 (Lung) | 15.8 (GI50) |

| Compound 40 | NCI-H460 (Lung) | 0.4 (IC50) |

| Compound 10 | MCF-7 (Breast) | Promising Activity |

Data sourced from multiple studies. mdpi.comnih.govnih.govcore.ac.uk

The anti-inflammatory properties of benzoxazole derivatives are linked to their ability to modulate key pathways in the inflammatory response. A primary mechanism identified is the inhibition of Myeloid differentiation protein 2 (MD2). nih.gov MD2 is an essential co-receptor for Toll-like receptor 4 (TLR4), which recognizes bacterial lipopolysaccharide (LPS) and triggers a powerful inflammatory cascade. nih.gov

Certain benzoxazolone derivatives have been shown to competitively bind to the MD2 protein. nih.gov This binding prevents the formation of the LPS-MD2-TLR4 complex, thereby blocking the downstream signaling that leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). nih.govresearchgate.net The most active compounds have demonstrated a direct binding interaction with MD2, validating this protein as a key therapeutic target for the anti-inflammatory action of this chemical class. nih.gov Another potential, more traditional anti-inflammatory mechanism for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives

| Compound | Assay | Activity (IC50 in µM) |

|---|---|---|

| Compound 3g | IL-6 Inhibition | 5.09 |

| Compound 3d | IL-6 Inhibition | 5.43 |

| Compound 3c | IL-6 Inhibition | 10.14 |

Data sourced from a study on MD2 inhibition. nih.gov

Beyond the activities previously described, the benzoxazole scaffold has been explored for other therapeutic applications, including the treatment of parasitic and viral infections.

Antimalarial Activity: The mechanism of action for the antimalarial properties of some benzoxazole derivatives is linked to the disruption of essential metabolic pathways in the Plasmodium falciparum parasite. Molecular docking studies suggest that these compounds can deregulate the activity of P. falciparum purine nucleoside phosphorylase (PfPNP). olemiss.eduresearchgate.net PfPNP is a critical enzyme in the purine salvage pathway of the malaria parasite, which is unable to synthesize purines de novo. By inhibiting this enzyme, the compounds effectively starve the parasite of essential building blocks for DNA and RNA synthesis, leading to its death. olemiss.eduresearchgate.net

Table 4: Antiviral Activity of a Selected Flavonol-Benzoxazole Derivative

| Compound | Activity Type | EC50 (µg/mL) |

|---|---|---|

| Compound X17 | Curative (vs. TMV) | 127.6 |

| Compound X17 | Protective (vs. TMV) | 101.2 |

Data sourced from a study on anti-TMV agents. nih.gov

Role As a Synthetic Intermediate and Chemical Probe in Academic Research

Precursor for Complex Heterocyclic Systems

The chemical architecture of 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid allows it to be a foundational starting material for the assembly of a variety of intricate heterocyclic systems. The reactivity of the carboxylic acid group, combined with the stability of the benzoxazolone core, provides a versatile platform for synthetic transformations.

Researchers have successfully utilized related 6-acyl-3-methyl-2-oxo-3H-benzoxazole derivatives as precursors for the synthesis of complex heterocyclic structures such as 1,3-diaryl pyrazoles. This transformation typically involves a multi-step sequence initiated by the condensation of the 6-acetyl derivative with a hydrazine, followed by cyclization to form the pyrazole (B372694) ring. The carboxylic acid functionality on the benzoxazole (B165842) core can then be further modified to introduce additional diversity.

Another notable application is in the synthesis of coumarin-benzoxazole hybrids. These compounds, which often exhibit interesting photophysical properties, can be prepared through various synthetic routes where the benzoxazole carboxylic acid or its derivatives are coupled with a coumarin moiety.

The following table summarizes examples of complex heterocyclic systems derived from benzoxazole precursors:

| Precursor Scaffold | Resulting Heterocyclic System | Key Transformation |

| 6-acetyl-3-methyl-2-oxo-3H-benzoxazole | 1,3-diaryl pyrazole | Condensation with hydrazine followed by cyclization |

| Benzoxazole-carboxylic acid derivatives | Coumarinyl-benzoxazole | Coupling with coumarin moieties |

Building Block in Combinatorial Chemistry Libraries